molecular formula C13H17N3O3 B10910835 ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10910835
M. Wt: 263.29 g/mol
InChI Key: SVICZURWOPGZBI-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate. This intermediate then undergoes further cyclization with a suitable aldehyde or ketone to yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the reaction and improve efficiency. Scale-up processes are designed to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazolopyridine structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives:

    Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-c]pyridine-4-carboxylate: Similar structure but different ring fusion pattern.

    Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4-carboxylate: Another isomer with a different arrangement of nitrogen atoms in the ring.

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 2-butyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-3-5-6-16-8-10-9(13(18)19-4-2)7-11(17)14-12(10)15-16/h7-8H,3-6H2,1-2H3,(H,14,15,17)

InChI Key

SVICZURWOPGZBI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC

Origin of Product

United States

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